molecular formula C5H4ClNOS B6228208 N-[(4-chlorothiophen-2-yl)methylidene]hydroxylamine CAS No. 214759-20-3

N-[(4-chlorothiophen-2-yl)methylidene]hydroxylamine

Cat. No. B6228208
CAS RN: 214759-20-3
M. Wt: 161.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-chlorothiophen-2-yl)methylidene]hydroxylamine, also known as CTMHA, is a chemical compound with a wide range of applications in the field of scientific research. It is an organosulfur compound that can be used in a variety of experiments, and its properties can be tailored to suit the desired use. CTMHA is a relatively new chemical compound, and its potential applications are still being explored.

Scientific Research Applications

N-[(4-chlorothiophen-2-yl)methylidene]hydroxylamine is used in a variety of scientific research applications, including organic synthesis, drug discovery, and materials science. In organic synthesis, N-[(4-chlorothiophen-2-yl)methylidene]hydroxylamine can be used as a starting material for the synthesis of various compounds. In drug discovery, N-[(4-chlorothiophen-2-yl)methylidene]hydroxylamine can be used to study the pharmacological properties of potential drugs. In materials science, N-[(4-chlorothiophen-2-yl)methylidene]hydroxylamine can be used to study the properties of materials such as polymers and nanomaterials.

Mechanism of Action

N-[(4-chlorothiophen-2-yl)methylidene]hydroxylamine acts as a nucleophile, which means that it can react with other molecules to form new compounds. It can react with electrophiles, such as alkenes and aldehydes, to form new compounds. It can also react with other nucleophiles, such as amines and alcohols, to form new compounds.
Biochemical and Physiological Effects
N-[(4-chlorothiophen-2-yl)methylidene]hydroxylamine has been studied for its potential biochemical and physiological effects. Studies have shown that N-[(4-chlorothiophen-2-yl)methylidene]hydroxylamine has antioxidant and anti-inflammatory properties, and that it can inhibit the growth of certain bacteria and fungi. In addition, N-[(4-chlorothiophen-2-yl)methylidene]hydroxylamine has been shown to have an anti-cancer effect, and it has been shown to reduce the toxicity of certain drugs.

Advantages and Limitations for Lab Experiments

N-[(4-chlorothiophen-2-yl)methylidene]hydroxylamine is a useful compound for laboratory experiments due to its low toxicity and its ability to react with various compounds. However, N-[(4-chlorothiophen-2-yl)methylidene]hydroxylamine is relatively unstable, and it can react with other compounds to form undesired products. In addition, N-[(4-chlorothiophen-2-yl)methylidene]hydroxylamine is sensitive to light and heat, and it can decompose if exposed to either.

Future Directions

The potential applications of N-[(4-chlorothiophen-2-yl)methylidene]hydroxylamine are still being explored, and there are many potential future directions for research. One potential future direction is the development of new synthetic methods for the production of N-[(4-chlorothiophen-2-yl)methylidene]hydroxylamine. Another potential future direction is the further exploration of the biochemical and physiological effects of N-[(4-chlorothiophen-2-yl)methylidene]hydroxylamine. Additionally, further research could be conducted to explore the potential applications of N-[(4-chlorothiophen-2-yl)methylidene]hydroxylamine in drug discovery and materials science. Finally, further research could be conducted to explore the potential uses of N-[(4-chlorothiophen-2-yl)methylidene]hydroxylamine in biocatalysis.

Synthesis Methods

N-[(4-chlorothiophen-2-yl)methylidene]hydroxylamine can be synthesized from thiophene and hydroxylamine hydrochloride in a two-step process. In the first step, thiophene is treated with sodium nitrite and acetic acid to form 4-chlorothiophen-2-ylacetic acid. In the second step, 4-chlorothiophen-2-ylacetic acid is treated with hydroxylamine hydrochloride to form N-[(4-chlorothiophen-2-yl)methylidene]hydroxylamine.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[(4-chlorothiophen-2-yl)methylidene]hydroxylamine involves the reaction of 4-chlorothiophen-2-ylamine with formaldehyde and sodium hydroxide to form N-(4-chlorothiophen-2-yl)methanimine. This intermediate is then reacted with hydroxylamine hydrochloride to yield the final product.", "Starting Materials": [ "4-chlorothiophen-2-ylamine", "formaldehyde", "sodium hydroxide", "hydroxylamine hydrochloride" ], "Reaction": [ "Step 1: Dissolve 4-chlorothiophen-2-ylamine in water.", "Step 2: Add formaldehyde and sodium hydroxide to the solution and stir for several hours at room temperature.", "Step 3: Acidify the solution with hydrochloric acid to yield N-(4-chlorothiophen-2-yl)methanimine.", "Step 4: Dissolve N-(4-chlorothiophen-2-yl)methanimine in water.", "Step 5: Add hydroxylamine hydrochloride to the solution and stir for several hours at room temperature.", "Step 6: Filter the resulting precipitate and wash with water to yield N-[(4-chlorothiophen-2-yl)methylidene]hydroxylamine." ] }

CAS RN

214759-20-3

Product Name

N-[(4-chlorothiophen-2-yl)methylidene]hydroxylamine

Molecular Formula

C5H4ClNOS

Molecular Weight

161.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.